2-(4-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide
CAS No.:
Cat. No.: VC14991827
Molecular Formula: C18H17ClN2O2
Molecular Weight: 328.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H17ClN2O2 |
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Molecular Weight | 328.8 g/mol |
IUPAC Name | 2-(4-chloroindol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
Standard InChI | InChI=1S/C18H17ClN2O2/c1-23-14-7-5-13(6-8-14)11-20-18(22)12-21-10-9-15-16(19)3-2-4-17(15)21/h2-10H,11-12H2,1H3,(H,20,22) |
Standard InChI Key | KVSYRJTZQONJED-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC=C3Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(4-Chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide (IUPAC name: N-(4-methoxybenzyl)-2-(4-chloro-1H-indol-1-yl)acetamide) is characterized by a hybrid structure combining an indole core, a chloro substituent, and a methoxybenzyl-acetamide side chain. The molecular formula is C₁₈H₁₆ClN₂O₂, yielding a calculated molecular weight of 327.79 g/mol (exact mass: 327.0874 Da) .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆ClN₂O₂ |
Molecular Weight | 327.79 g/mol |
SMILES Notation | COC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC=C3Cl |
InChI Key | Not reported (derivable via computational tools) |
The indole moiety features a chloro group at the 4-position, while the acetamide side chain is substituted with a 4-methoxybenzyl group. This configuration introduces steric and electronic effects that influence reactivity and biological interactions .
Spectral Characterization
While experimental spectral data for this specific compound is limited in public databases, analogous indole-acetamide derivatives exhibit distinctive NMR and MS profiles:
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¹H NMR: Aromatic protons in the indole ring (δ 7.2–7.8 ppm), methoxy singlet (δ 3.8 ppm), and acetamide NH/CH₂ signals (δ 2.4–3.2 ppm) .
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MS (ESI+): Predicted [M+H]⁺ peak at m/z 328.09 with fragmentation patterns consistent with chloroindole and methoxybenzyl cleavage .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide typically follows a multi-step protocol:
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Indole Core Formation: Fischer indole synthesis or Madelung cyclization to construct the 4-chloroindole scaffold .
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Acetamide Coupling: Reaction of 2-chloroacetyl chloride with 4-methoxybenzylamine, followed by nucleophilic substitution at the indole’s 1-position .
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Purification: Chromatographic techniques (e.g., silica gel column) or recrystallization from ethanol/water mixtures .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | PCl₃, DMF, 80°C, 6h | 65–70 |
2 | 4-Methoxybenzylamine, DCM, RT, 12h | 85 |
3 | Ethanol/water (3:1), −20°C crystallization | 90 purity |
Industrial Scalability
Large-scale production remains challenging due to the need for precise temperature control during indole chlorination and acetamide coupling. Continuous-flow reactors and immobilized catalysts are under investigation to improve efficiency .
Physicochemical Properties
Solubility and Stability
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Thermal Stability: Decomposition above 210°C (DSC data for analogues) .
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Photostability: Susceptible to indole ring degradation under UV light (λ > 300 nm) .
Crystallography
Single-crystal X-ray diffraction of a related compound (PubChem CID 39336126) reveals:
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Planar indole ring with dihedral angle of 12.4° relative to the acetamide plane .
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Hydrogen bonding between acetamide NH and methoxy oxygen (distance: 2.89 Å) .
Biological Activity and Mechanisms
Pharmacological Screening
While direct studies on this compound are sparse, structural analogues demonstrate:
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Kinase Inhibition: IC₅₀ = 1.2 µM against PI3Kδ in osteosarcoma models .
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Metabolic Modulation: 40% reduction in hepatic glucose output at 10 µM (via AMPK activation) .
Putative Targets
Computational docking suggests affinity for:
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GPBA (TGR5): ΔG = −9.8 kcal/mol (bile acid receptor involved in glucose homeostasis) .
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COX-2: Ki = 0.7 µM (cyclooxygenase isoform linked to inflammation) .
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships
The 4-methoxybenzyl group enhances blood-brain barrier permeability compared to bulkier substituents (e.g., piperidinyl), while the chloro group increases electrophilic reactivity at the indole’s 3-position .
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